Cas no 56409-75-7 (Benzenepropanoic acid, b-oxo-a-(phenylmethyl)-, ethyl ester)

Benzenepropanoic acid, b-oxo-a-(phenylmethyl)-, ethyl ester structure
56409-75-7 structure
Nome del prodotto:Benzenepropanoic acid, b-oxo-a-(phenylmethyl)-, ethyl ester
Numero CAS:56409-75-7
MF:C18H18O3
MW:282.333725452423
CID:377554
PubChem ID:91844

Benzenepropanoic acid, b-oxo-a-(phenylmethyl)-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid, b-oxo-a-(phenylmethyl)-, ethyl ester
    • ethyl 2-benzyl-3-oxo-3-phenylpropanoate
    • 2-benzyl benzoylacetate d'ethyle
    • 2-benzyl-3-oxo-3-phenylpropionic acid ethyl ester
    • 2-benzyl-3-oxo-3-phenyl-propionic acid ethyl ester
    • AC1L3MWY
    • AC1Q5ES6
    • AR-1I8319
    • CTK8D9171
    • EINECS 260-162-5
    • ethyl 2-benzoylhydrocinnamate
    • Ethyl 2-benzylbenzoylacetate
    • ethyl benzylbenzoylacetate
    • NCIOpen2_006953
    • SureCN6250712
    • KSTSKHKQRFGSJH-UHFFFAOYSA-N
    • Ethyl beta-oxo-alpha-(phenylmethyl)benzenepropanoate
    • SCHEMBL6250712
    • A-oxo-
    • 56409-75-7
    • NS00055067
    • NSC 101558
    • DTXSID501250629
    • benzylbenzoylacetic acid ethyl ester
    • Ethyl
    • A-(phenylmethyl)benzenepropanoate
    • NSC-101558
    • AMY32201
    • 4-(AZEPANE-1-SULFONYL)-BENZOICACID
    • NSC101558
    • Inchi: InChI=1S/C18H18O3/c1-2-21-18(20)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3
    • Chiave InChI: KSTSKHKQRFGSJH-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)C(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Proprietà calcolate

  • Massa esatta: 282.12564
  • Massa monoisotopica: 282.125594432g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 7
  • Complessità: 338
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 43.4Ų
  • XLogP3: 4.2

Proprietà sperimentali

  • PSA: 43.37
  • LogP: 3.29130

Benzenepropanoic acid, b-oxo-a-(phenylmethyl)-, ethyl ester Letteratura correlata

Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd